molecular formula C3H3N3O3S3 B14270106 1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione CAS No. 133125-84-5

1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14270106
CAS No.: 133125-84-5
M. Wt: 225.3 g/mol
InChI Key: VZVWLXDUZZCNNC-UHFFFAOYSA-N
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Description

1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazine derivatives with sulfur-containing reagents. Common synthetic routes may include:

    Cyclization Reactions: Using triazine precursors and thiol-containing compounds under controlled conditions.

    Sulfur Insertion: Introducing sulfur atoms into the triazine ring through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:

    Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Systems: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of sulfur atoms to thiols or other lower oxidation states.

    Substitution: Replacement of sulfur atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Thiols: Products of reduction reactions.

    Substituted Triazines: Products of substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Inhibition of specific enzymes, modulation of signaling pathways, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine core structures.

    Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their ring structures.

Uniqueness

1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific arrangement of sulfur atoms and triazine ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

133125-84-5

Molecular Formula

C3H3N3O3S3

Molecular Weight

225.3 g/mol

IUPAC Name

1,3,5-tris(sulfanyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C3H3N3O3S3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H

InChI Key

VZVWLXDUZZCNNC-UHFFFAOYSA-N

Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1S)S)S

Origin of Product

United States

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